Compound Description: MF498 is a selective antagonist for the E prostanoid receptor 4 (EP4). Studies suggest that EP4 plays a role in mechanical hyperalgesia and chronic arthritis. MF498 effectively inhibited inflammation in a rat model of rheumatoid arthritis (AIA) and alleviated pain in a guinea pig model of osteoarthritis. []
Relevance: While structurally distinct from 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, MF498 shares a core acetamide moiety (-CH2-C(=O)-NH-) and a substituted aromatic ring, linking it to the broader category of heterocyclic acetamide derivatives. Examining MF498's structure-activity relationship could offer insights into modifications impacting the biological activity of related acetamide compounds. []
Compound Description: This compound is a key intermediate in the synthesis of a pharmaceutical compound. The provided abstract focuses on a novel method for preparing [, , ]triazolo[4,3- a]pyridines, particularly this specific compound, emphasizing its significance in medicinal chemistry. []
Relevance: The compound shares structural similarities with 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide. Both contain a nitrogen-containing heterocycle linked to an acetamide moiety. This suggests that similar synthetic strategies, particularly those involving the construction of the heterocyclic core and subsequent functionalization with an acetamide group, might be applicable to both compounds. Understanding the specific synthetic challenges and solutions for this related compound could offer valuable insights into the synthesis and modification of the target compound. []
Compound Description: VUF11211 acts as a high-affinity CXCR3 antagonist. It binds to a specific site on CXCR3, overlapping with but distinct from the binding site of another antagonist, NBI-74330. []
Relevance: Although structurally different from 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, VUF11211 highlights the importance of exploring different heterocyclic scaffolds in drug discovery. Both compounds belong to the broader category of substituted heterocyclic amides with potential biological activity. Investigating VUF11211's interaction with CXCR3 could inspire strategies for designing compounds targeting similar biological pathways, potentially involving modifications to the heterocyclic core and substituents of the target compound. []
Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist with a different chemotype compared to VUF11211. It binds to a specific site on CXCR3, partially overlapping with the VUF11211 binding site. []
Relevance: While structurally dissimilar to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, NBI-74330 shares the presence of a pyridine ring and an acetamide group. This emphasizes the potential significance of these structural features in mediating biological activity within this class of compounds. []
Compound Description: TTA-A2 is a synthetic T-type calcium channel (T/Cav3-channel) inhibitor. It shares similarities in its effect on Cav3.3 current with various endogenous lipids that also inhibit this channel. []
Relevance: Though structurally different from 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, TTA-A2 emphasizes the potential of exploring variations in substituents attached to the central acetamide core. The presence of a pyridine ring in TTA-A2 further emphasizes the potential relevance of this structural motif in modulating biological activity. Comparing and contrasting the structure-activity relationships of TTA-A2 with the target compound could guide the design of novel compounds with potentially enhanced activity or selectivity. []
Compound Description: [3H]TTA-A1 is a radiolabeled derivative of TTA-A2 used in binding assays to study the interaction of various ligands with Cav3.3 channels. []
Relevance: This compound highlights the utility of radiolabeled analogs in studying the binding properties of compounds like 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide. Developing a radiolabeled version of the target compound could enable the performance of competitive binding studies to assess its affinity for potential targets and characterize its pharmacological profile in detail. []
Compound Description: TTA-Q4 is a positive allosteric modulator of [3H]TTA-A1 binding and enhances the inhibitory effect of TTA-A2 on Cav3.3 current. []
Relevance: While not directly structurally related to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, the identification of a positive allosteric modulator like TTA-Q4 for a related target suggests the potential for exploring allosteric modulation as a strategy for manipulating the activity of the target compound. Identifying potential allosteric binding sites on its target could open avenues for developing compounds that fine-tune its activity, potentially leading to improved therapeutic outcomes. []
Compound Description: Compound 1 is a pharmaceutical compound with multiple anhydrous polymorphs and hydrates. The research focuses on the conversion of its hydrate forms to the most stable anhydrous form (Form I) in aqueous media. []
Relevance: Though structurally different from 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, Compound 1 shares the presence of an acetamide moiety and a substituted pyridine ring. This highlights the significance of understanding the solid-state properties of compounds like the target compound, as they can impact stability, solubility, and bioavailability. Investigating the polymorphic behavior and potential hydrate formation of the target compound could be crucial for its development as a potential drug candidate. []
Compound Description: This compound is a substituted heterocyclic compound with inhibitory activity against human leukocyte elastase (HLE). HLE is a protease implicated in various inflammatory diseases. []
Relevance: This compound shares the acetamide moiety and a substituted heterocyclic ring system with 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide. This structural similarity suggests a potential for shared or overlapping biological activity profiles. Additionally, the presence of a trifluoroisopropyl group in this compound highlights the potential of incorporating fluorine-containing substituents into the target compound, which could influence its metabolic stability and pharmacokinetic properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.